molecular formula C11H5F4NO3 B13450679 8-Fluoro-4-hydroxy-5-(trifluoromethyl)quinoline-3-carboxylic acid

8-Fluoro-4-hydroxy-5-(trifluoromethyl)quinoline-3-carboxylic acid

Katalognummer: B13450679
Molekulargewicht: 275.16 g/mol
InChI-Schlüssel: SJCXUNCVYAFXFD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Fluoro-4-hydroxy-5-(trifluoromethyl)quinoline-3-carboxylic acid is a fluorinated quinoline derivative. The quinoline ring system is a significant structure in medicinal chemistry due to its presence in various biologically active compounds. The incorporation of fluorine atoms into the quinoline structure often enhances the biological activity and stability of the compound .

Vorbereitungsmethoden

The synthesis of 8-Fluoro-4-hydroxy-5-(trifluoromethyl)quinoline-3-carboxylic acid involves multiple steps. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction may involve the use of fluorinated anilines and subsequent cyclization to form the quinoline ring . Industrial production methods often utilize optimized reaction conditions to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

8-Fluoro-4-hydroxy-5-(trifluoromethyl)quinoline-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxides.

    Reduction: Reduction reactions can modify the quinoline ring, often using reagents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the fluorine-substituted positions.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted quinolines with potential biological activities .

Wissenschaftliche Forschungsanwendungen

8-Fluoro-4-hydroxy-5-(trifluoromethyl)quinoline-3-carboxylic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 8-Fluoro-4-hydroxy-5-(trifluoromethyl)quinoline-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit bacterial DNA gyrase, an enzyme crucial for DNA replication in bacteria. This inhibition leads to the disruption of bacterial cell division and growth . The presence of fluorine atoms enhances the compound’s binding affinity and stability, making it more effective .

Vergleich Mit ähnlichen Verbindungen

8-Fluoro-4-hydroxy-5-(trifluoromethyl)quinoline-3-carboxylic acid can be compared with other fluorinated quinolines, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical properties .

Eigenschaften

Molekularformel

C11H5F4NO3

Molekulargewicht

275.16 g/mol

IUPAC-Name

8-fluoro-4-oxo-5-(trifluoromethyl)-1H-quinoline-3-carboxylic acid

InChI

InChI=1S/C11H5F4NO3/c12-6-2-1-5(11(13,14)15)7-8(6)16-3-4(9(7)17)10(18)19/h1-3H,(H,16,17)(H,18,19)

InChI-Schlüssel

SJCXUNCVYAFXFD-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C2C(=C1C(F)(F)F)C(=O)C(=CN2)C(=O)O)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.